Yhhu6669

Description

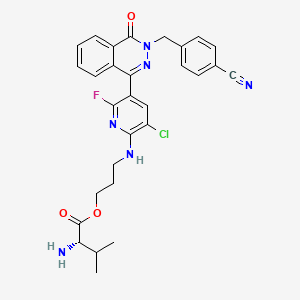

The compound "3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate" is a structurally complex molecule featuring a pyridine core substituted with chloro, fluoro, and phthalazinone groups, linked to a 4-cyanophenylmethyl moiety. Structural elucidation techniques like NMR and UV spectroscopy, as applied to related compounds in (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), would be critical for confirming its configuration .

Propriétés

Formule moléculaire |

C29H28ClFN6O3 |

|---|---|

Poids moléculaire |

563.0 g/mol |

Nom IUPAC |

3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoro-2-pyridinyl]amino]propyl (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C29H28ClFN6O3/c1-17(2)24(33)29(39)40-13-5-12-34-27-23(30)14-22(26(31)35-27)25-20-6-3-4-7-21(20)28(38)37(36-25)16-19-10-8-18(15-32)9-11-19/h3-4,6-11,14,17,24H,5,12-13,16,33H2,1-2H3,(H,34,35)/t24-/m0/s1 |

Clé InChI |

MHFNNHNOWUKKRM-DEOSSOPVSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |

SMILES canonique |

CC(C)C(C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

However, insights can be drawn from analogs with shared structural motifs:

Key Structural Features and Analogues

Pyridine/Phthalazinone Derivatives: Compounds like those listed in and (e.g., trifluoromethylpyridine derivatives) share pyridine cores but lack the phthalazinone and amino acid ester groups. These substitutions often enhance metabolic stability or target affinity in kinase inhibitors . The 4-cyanophenylmethyl group in the target compound may resemble benzyl or arylalkyl substituents in and , which influence lipophilicity and receptor binding .

Amino Acid Ester Moieties: The (2S)-2-amino-3-methylbutanoate ester is structurally analogous to branched-chain amino acid derivatives (e.g., valine or leucine esters), which are used to improve membrane permeability in prodrugs. Similar esters are noted in (e.g., thiazolo-pyrimidine carboxamides) but lack direct pharmacological overlap .

Fluorinated and Chlorinated Substituents: The 6-fluoro and 3-chloro groups on the pyridine ring are common in agrochemicals and pharmaceuticals (e.g., fluoroquinolones). and highlight fluorophenyl and chloropyridine systems, which often enhance bioavailability and resistance to oxidative metabolism .

Hypothetical Pharmacokinetic and Toxicity Profiles

- Bioavailability: The esterified side chain may enhance oral absorption compared to non-esterified analogs, as seen in prodrugs like valacyclovir.

Data Gaps and Limitations

No empirical data (e.g., IC50, logP, or metabolic stability) for the target compound or direct analogs are present in the provided evidence. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.